2.3-Fold Superior CTDSP1 Inhibitory Potency Relative to 4-Methylbenzoyl Analog in Identical Enzyme Assay
The 3-chlorobenzoyl derivative inhibited carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1) with an IC50 of 1,900 nM, while the 4-methylbenzoyl analog (CAS 478079-40-2) showed an IC50 of 4,330 nM when tested under identical conditions at the Sanford-Burnham Center for Chemical Genomics [1][2].
| Evidence Dimension | CTDSP1 enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 1,900 nM |
| Comparator Or Baseline | N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide: IC50 = 4,330 nM |
| Quantified Difference | 2.3-fold greater potency (lower IC50) for the 3-chlorobenzoyl compound |
| Conditions | In vitro enzyme inhibition assay; recombinant human CTDSP1; data curated by BindingDB from Sanford-Burnham Center for Chemical Genomics (SBCCG); assay ID entry 4935 |
Why This Matters
For researchers building CTDSP1-targeted screening cascades, the 2.3-fold potency advantage permits lower compound usage and wider therapeutic index exploration compared to the 4-methyl analog.
- [1] BindingDB, BDBM82682: N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide; CTDSP1 IC50 = 1,900 nM. Sanford-Burnham Center for Chemical Genomics. View Source
- [2] BindingDB, BDBM82685: N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide; CTDSP1 IC50 = 4,330 nM. Sanford-Burnham Center for Chemical Genomics. View Source
